molecular formula C17H22N4O3 B4753447 N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No. B4753447
M. Wt: 330.4 g/mol
InChI Key: CMZFQOPJSOBIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide, also known as DMP785, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the pyrazole family and has a molecular weight of 384.47 g/mol.

Mechanism of Action

N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide inhibits the activity of PKB by binding to its active site. This prevents the activation of downstream signaling pathways involved in cell growth and survival. N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been shown to reduce tumor growth in various cancer cell lines. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders. Additionally, N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide in lab experiments is its specificity for PKB. This allows for the selective inhibition of PKB activity without affecting other signaling pathways. However, one limitation of using N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide. One potential area of research is the development of more soluble analogs of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide for in vivo studies. Additionally, the potential of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide as a therapeutic agent for metabolic disorders and neurodegenerative diseases warrants further investigation. Finally, the use of N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide in combination with other therapeutic agents may enhance its efficacy in treating cancer.

Scientific Research Applications

N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the activity of protein kinase B (PKB), which is involved in cell growth and survival pathways. N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has been studied for its potential in treating cancer, neurodegenerative diseases, and metabolic disorders.

properties

IUPAC Name

3-N,3-N-diethyl-5-N-(4-methoxyphenyl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-5-21(6-2)17(23)14-11-15(20(3)19-14)16(22)18-12-7-9-13(24-4)10-8-12/h7-11H,5-6H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZFQOPJSOBIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~3~,N~3~-diethyl-N~5~-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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